molecular formula C17H20FN3O2 B2390730 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide CAS No. 2169919-95-1

5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide

Cat. No.: B2390730
CAS No.: 2169919-95-1
M. Wt: 317.364
InChI Key: VWYKVWUNCIDQMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-hydroxybenzoic acid with N,N-diisopropylamine and pyrimidine-5-ol under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide can be compared with other similar compounds, such as:

    5-Fluoro-2-hydroxybenzoic acid: A precursor in the synthesis of the compound.

    N,N-Diisopropylamine: Another precursor used in the synthesis.

    Pyrimidine-5-ol: A key component in the structure of the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-fluoro-N,N-di(propan-2-yl)-2-pyrimidin-5-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11(2)21(12(3)4)17(22)15-7-13(18)5-6-16(15)23-14-8-19-10-20-9-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYKVWUNCIDQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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